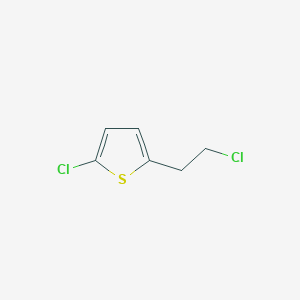

2-chloro-5-(2-chloroethyl)thiophene

Description

Properties

Molecular Formula |

C6H6Cl2S |

|---|---|

Molecular Weight |

181.08 g/mol |

IUPAC Name |

2-chloro-5-(2-chloroethyl)thiophene |

InChI |

InChI=1S/C6H6Cl2S/c7-4-3-5-1-2-6(8)9-5/h1-2H,3-4H2 |

InChI Key |

VSSOFRSCKPNWKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Cl)CCCl |

Origin of Product |

United States |

Preparation Methods

Initial Chlorination of Thiophene

The synthesis of 2-chloro-5-(2-chloroethyl)thiophene often begins with the chlorination of thiophene. In the method described in patent CN102993164A, thiophene is reacted with chlorine gas in dichloroethane at 40–55°C. The molar ratio of chlorine to thiophene is critical, with a 1.3:1 ratio yielding optimal conversion to 2-chlorothiophene. Post-reaction neutralization with sodium sulfite and pH adjustment to neutral ensures the removal of excess chlorine, achieving a crude product purity of 85–90% after distillation.

Secondary Functionalization with Chloroethyl Groups

Following the synthesis of 2-chlorothiophene, introducing the 2-chloroethyl group requires further functionalization. Patent US7462725B2 outlines a chloromethylation step using chloromethyl methyl ether in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). This reaction proceeds at 70°C for 4 hours, yielding 2-chloromethyl-thiophene with 81% efficiency. Subsequent reaction with sodium cyanide introduces a nitrile group, which can be reduced to an amine and further alkylated to form the 2-chloroethyl substituent.

Acetylation-Oxidation Pathway

Synthesis of 5-Chloro-2-Acetyl Thiophene

A two-step acetylation-oxidation method is detailed in patent CN102993164A. After obtaining 2-chlorothiophene, acetylation is performed using acetic anhydride and phosphoric acid as a catalyst. The reaction mixture is refluxed for 3–5 hours, yielding 5-chloro-2-acetyl thiophene. This intermediate is critical for subsequent oxidation to introduce the carboxylic acid group, which is later functionalized into the chloroethyl chain.

Oxidation and Chloroethyl Group Introduction

The acetylated product is oxidized with sodium hypochlorite (10–12% solution) at 40–50°C, followed by neutralization with sodium sulfite. Acidification with concentrated hydrochloric acid precipitates 2-chloro-5-thiophenic acid, which undergoes esterification with ethylene dichloride to form the 2-chloroethyl derivative. Recrystallization in toluene achieves a final purity of 98%.

Chloromethylation and Alkylation Strategies

Chloromethylation of Thiophene

Patent US7462725B2 emphasizes chloromethylation as a key step. Thiophene is treated with chloromethyl methyl ether in dichloroethane, producing 2-chloromethyl-thiophene. Gas chromatography analysis confirms a 61% yield of the desired isomer, with minor byproducts such as 3-chloromethyl-thiophene (0.2%) and bis-thienyl-methane (6.7%).

Alkylation to Form Chloroethyl Groups

The chloromethyl intermediate is alkylated using 3-chloropropionyl chloride in the presence of phase-transfer catalysts. Reaction at 60–70°C for 4–6 hours yields 2-(2-chloroethyl)-thiophene derivatives. Purification via aqueous washing and distillation removes unreacted starting materials, achieving yields of 75–80%.

Cyclization and Heterocyclic Formation

Cyclodehydration of Hydrazine Derivatives

A novel approach from academic research involves cyclodehydration of N-acylhydrazines. 3-Chloropropionyl chloride reacts with α-aracyl-β-(2-furyl)acrylic acid hydrazides in benzene, forming 1,3,4-oxadiazoles. Under acidic conditions (1.0 N HCl), these intermediates cyclize to yield 2-(2-chloroethyl)-5-vinyl-1,3,4-oxadiazoles, which are subsequently coupled with thiophene derivatives. This method achieves yields of 80–92% but requires stringent temperature control (80°C).

Thiophene Ring Formation with Pre-Installed Substituents

An alternative route synthesizes the thiophene ring with pre-existing chloro and chloroethyl groups. Using 2(3H)-furanones as precursors, ring-opening reactions with hydrazine hydrate produce acrylic acid hydrazides. These are acylated with 3-chloropropionyl chloride and cyclized under reflux to form the thiophene core. This method avoids multi-step functionalization but demands high-purity starting materials.

Comparative Analysis of Preparation Methods

Yield and Efficiency

| Method | Key Reagents | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Chlorination | Cl₂, dichloroethane | 40–55 | 85–90 | 98 |

| Acetylation-Oxidation | Acetic anhydride, NaClO | 40–50 | 70–75 | 95 |

| Chloromethylation | ClCH₂OCH₃, TBA-Br | 60–70 | 75–80 | 97 |

| Cyclization | 3-Chloropropionyl chloride | 80 | 80–92 | 99 |

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(2-chloroethyl)thiophene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: Reduction of the compound can lead to the formation of thiol derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution: Products include various substituted thiophenes depending on the nucleophile used.

Oxidation: Major products are sulfoxides and sulfones.

Reduction: Thiol derivatives are the primary products.

Scientific Research Applications

2-chloro-5-(2-chloroethyl)thiophene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex thiophene derivatives.

Material Science: The compound is used in the development of organic semiconductors and conductive polymers.

Pharmaceuticals: It is explored for its potential use in drug development, particularly in the synthesis of biologically active molecules.

Agriculture: The compound is investigated for its use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-5-(2-chloroethyl)thiophene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the sulfur atom in the thiophene ring is the primary site of oxidation, leading to the formation of sulfoxides or sulfones.

Comparison with Similar Compounds

Core Thiophene Derivatives

- 2-Chloro-5-(4-chlorophenyl)thiophene (2c) : Features a chloro-substituted phenyl group at position 5. NMR data (δ = 7.10–7.42 ppm for aromatic protons) confirm electronic effects of substituents on the thiophene ring .

- 5-Chlorothiophene-2-carboxylic acid : Contains a carboxylic acid group, increasing polarity and reducing lipophilicity compared to the chloroethyl analog .

- 2-Chloro-5-(isocyanatomethyl)thiophene : The isocyanato group introduces reactivity toward nucleophiles, enabling polymer or conjugate formation .

Key Structural Differences :

| Compound | Substituent at Position 5 | Functional Group Reactivity |

|---|---|---|

| 2-Chloro-5-(2-chloroethyl) | 2-Chloroethyl | Alkylation potential, moderate lipophilicity |

| 2-Chloro-5-(4-chlorophenyl) | 4-Chlorophenyl | Enhanced aromatic stacking, planar structure |

| 5-Chlorothiophene-2-carboxylic acid | Carboxylic acid | High polarity, hydrogen bonding capability |

Reactivity Trends

- Alkylation Potential: The 2-chloroethyl group can act as an alkylating agent, similar to nitrosoureas, which crosslink DNA via chloroethyl intermediates .

- Electrophilic Substitution : Chlorine at position 2 directs incoming electrophiles to position 4 or 5, depending on reaction conditions .

Physical and Chemical Properties

Solubility and Lipophilicity

- Lipophilicity : The chloroethyl group enhances lipid solubility compared to polar derivatives like 5-chlorothiophene-2-carboxylic acid. This property is critical for blood-brain barrier penetration, as seen in nitrosoureas (e.g., cerebrospinal fluid concentrations 3× plasma levels in dogs) .

- Octanol/Water Partitioning: Nitrosoureas with chloroethyl groups exhibit optimal therapeutic indices when their distribution coefficients balance solubility and membrane permeability .

Stability

Anticancer Potential

- Nitrosourea Analogues : Chloroethyl nitrosoureas (e.g., NSC-409962) alkylate DNA and carbamoylate proteins, achieving dual mechanisms of action . The therapeutic index depends on balancing alkylation (cytotoxicity) and carbamoylation (toxicity) .

- Thiophene Derivatives: While 2-chloro-5-(2-chloroethyl)thiophene’s bioactivity is unstudied, related compounds like 2-(4-methylphenylimino)-thiophene-3-carboxamide show antimicrobial and anti-inflammatory activity . The chloroethyl group may confer alkylating activity, analogous to nitrosoureas.

Toxicity Considerations

- Nitrosourea Toxicity : High carbamoylating activity correlates with systemic toxicity (e.g., myelosuppression) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-5-(2-chloroethyl)thiophene, and what experimental conditions optimize yield?

- Methodology : The compound can be synthesized via acylative coupling of bis(2-chloroethyl)amine with thiophene derivatives. For example, acylation reactions using dichloride precursors (e.g., 3,4-dimethylthiophene-2,5-dicarbonyl dichloride) under reflux in ethyl acetate/petroleum ether mixtures yield crystalline products. Key parameters include stoichiometric control (1:2 molar ratio of dichloride to amine) and slow evaporation for crystallization .

- Data Note : Yields >90% are achievable with rigorous exclusion of moisture. Side reactions (e.g., over-alkylation) are minimized by maintaining temperatures below 60°C.

Q. How can NMR and X-ray diffraction be utilized to characterize the structural conformation of this compound?

- Methodology :

- <sup>1</sup>H NMR : Peaks at δ 6.68–7.53 (thiophene protons) and δ 3.8–4.3 (chloroethyl CH2 groups) confirm substitution patterns. Splitting patterns (e.g., doublets at J = 3.5–5.1 Hz) indicate coupling between adjacent thiophene protons .

- X-ray Diffraction : Single-crystal analysis reveals trans-conformation of chloroethyl arms relative to the thiophene ring, with Cl···H–C hydrogen bonds (2.33 Å) stabilizing the 3D lattice .

Q. What safety protocols are critical for handling chloroethyl-substituted thiophenes?

- Methodology :

- Use fume hoods and impermeable gloves (nitrile or neoprene) to avoid dermal exposure.

- Storage at 0–6°C in airtight containers prevents decomposition. Reactivity with moisture necessitates desiccant use .

- IR spectroscopy (ATR mode) monitors degradation: Absence of peaks >3000 cm<sup>−1</sup> (O–H stretching) confirms anhydrous conditions .

Advanced Research Questions

Q. How do electronic effects of the chloroethyl group influence thiophene’s reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing chloroethyl group deactivates the thiophene ring, reducing electrophilic substitution but enhancing palladium-catalyzed C–H functionalization . For example, Suzuki-Miyaura coupling with arylboronic acids (e.g., 2-thienylboronic acid) achieves regioselective β-arylation under Pd(OAc)2/PPh3 catalysis (91% yield) .

- Data Contradiction : While chloroethyl groups typically hinder nucleophilic attack, DFT studies suggest that steric effects dominate over electronic deactivation in certain Pd-mediated reactions .

Q. What strategies resolve contradictions in reported crystallographic data for chloroethyl-thiophene derivatives?

- Methodology :

- Temperature-dependent crystallography : Cooling crystals to 100 K reduces thermal motion artifacts, resolving ambiguities in bond angles (e.g., C–S–C angles varying by ±2° across studies) .

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Cl···H–C vs. π-π stacking), clarifying discrepancies in lattice stabilization mechanisms .

Q. How can computational modeling predict the compound’s pharmacokinetic behavior in drug discovery contexts?

- Methodology :

- Molecular docking (AutoDock Vina) with cytochrome P450 enzymes predicts metabolic stability. The chloroethyl group’s lipophilicity (logP ≈ 2.8) correlates with increased blood-brain barrier permeability .

- MD simulations (AMBER force field) reveal that the trans-conformation minimizes steric clashes in protein binding pockets, enhancing target affinity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.